Aldehyde Regioisomer Differentiation: 7-Carbaldehyde vs. 1-Carbaldehyde and 3-Carbaldehyde Positional Isomers
The 7-carbaldehyde substitution of the target compound corresponds to the pyrrole-ring formylation position in the pyrrolo[1,2-c]pyrimidine scaffold, which is directly accessible via Vilsmeier–Haack formylation of the electron-rich pyrrole moiety of the bicyclic system [1]. In contrast, the 1-carbaldehyde isomer (CAS 251102-36-0) and 3-carbaldehyde isomer (CAS 251102-28-0) place the aldehyde group on the pyrimidine ring, requiring fundamentally different synthetic routes and yielding products with different electronic properties and steric environments [2]. The aldehyde position determines the regioisomeric identity of all downstream derivatives. This matters because biological target engagement in structurally characterized pyrrolo[1,2-c]pyrimidine series (e.g., PI3Kα inhibitors, where key H-bonding occurs with Val851 backbone amide in the p110α active site [3]) is critically dependent on the substitution vector.
| Evidence Dimension | Aldehyde substitution position on pyrrolo[1,2-c]pyrimidine scaffold (regiochemistry) |
|---|---|
| Target Compound Data | Aldehyde at position 7 (pyrrole ring) |
| Comparator Or Baseline | Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0): aldehyde at position 1 (pyrimidine ring); Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (CAS 251102-28-0): aldehyde at position 3 (pyrimidine ring) |
| Quantified Difference | Positional isomerism; not directly numerically comparable but structurally determinative of all downstream derivative geometry |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry assignments; synthetic access documented in Alvarez-Builla et al. (1999) and Minguez et al. (1996) |
Why This Matters
The 7-carbaldehyde position defines the spatial orientation of all subsequent derivatives and must match the intended pharmacophoric vector of the target biological program; procurement of the incorrect regioisomer yields structurally non-identical compounds.
- [1] Borisova, T.N.; Aliev, A.É.; Sorokina, E.A.; et al. Formylation of 1,2,3,4-tetrahydro-2,4,5-trimethylpyrrolo[1,2-c]pyrimidine. Its conversions to the 7-formyl derivative with opening of the tetrahydropyrimidine ring. Chemistry of Heterocyclic Compounds, 1995, 31, 468–473. DOI: 10.1007/BF01177020 View Source
- [2] Alvarez-Builla, J.; Vaquero, J.J.; García-Navio, J.L.; et al. Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. Journal of Organic Chemistry, 1999, 64(20), 7403–7411. DOI: 10.1021/jo9907080 View Source
- [3] Ibrahim, M.A.; Abou-Seri, S.M.; Hanna, M.M.; Abdalla, M.M.; El Sayed, N.A. Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 2015, 99, 1–13. DOI: 10.1016/j.ejmech.2015.05.022 View Source
